1-(4-Bromocyclohex-3-en-1-yl)ethanone

Description

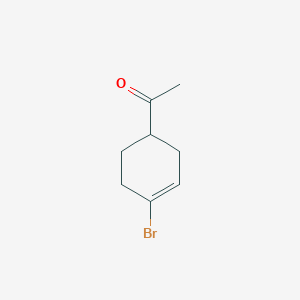

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromocyclohex-3-en-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrO/c1-6(10)7-2-4-8(9)5-3-7/h4,7H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZYGUCXBQSIAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC(=CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743092 | |

| Record name | 1-(4-Bromocyclohex-3-en-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651358-93-9 | |

| Record name | 1-(4-Bromocyclohex-3-en-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-(4-Bromocyclohex-3-en-1-yl)ethanone

Abstract

1-(4-Bromocyclohex-3-en-1-yl)ethanone is a bifunctional synthetic building block of significant interest to researchers in organic synthesis and drug development.[1] Its unique structure, featuring a reactive vinyl bromide and a versatile ketone moiety on a cyclohexene scaffold, offers multiple avenues for complex molecular construction.[1] This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in the laboratory.

Structural Characteristics and Physicochemical Properties

This compound, with the CAS Registry Number 651358-93-9, possesses a molecular formula of C₈H₁₁BrO and a molecular weight of 203.08 g/mol .[1] The molecule's architecture is centered on a cyclohexene ring. Key structural features include an acetyl group at the C-1 position and a bromine atom at the C-4 position, which is part of a vinyl bromide functional group. This arrangement makes the bromine atom allylic to the double bond, a critical feature that profoundly influences its reactivity.[1]

The presence of both an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic attack (C-Br bond) allows for selective and sequential chemical transformations.[1] The electronic properties are governed by the electron-withdrawing inductive effects of both the bromine and oxygen atoms, while the carbonyl group also exhibits resonance effects.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 651358-93-9 | [1] |

| Molecular Formula | C₈H₁₁BrO | [1] |

| Molecular Weight | 203.08 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Colorless to pale yellow liquid or crystalline solid | [1] |

| Solubility | Moderately soluble in dichloromethane, chloroform, THF; limited solubility in water. | [1] |

| SMILES | CC(=O)C1CCC(=CC1)Br | [1] |

| InChIKey | MFZYGUCXBQSIAS-UHFFFAOYSA-N | [1] |

Synthesis Methodologies

The laboratory-scale synthesis of this compound is typically a multi-step process that requires careful control of reaction conditions to achieve desired selectivity. A common and logical pathway begins with the controlled bromination of a cyclohexene precursor, followed by the introduction of the acetyl group.

Protocol: Representative Synthesis

This protocol is a representative example based on established chemical principles for this class of compounds.

Step 1: Controlled Bromination of Cyclohexene The foundational step involves the selective mono-bromination of cyclohexene. The causality for using low temperatures (e.g., -10°C to 0°C) is to mitigate side reactions, such as di-bromination, and to favor the desired allylic bromination product.[1]

-

Dissolve cyclohexene in an inert solvent, such as dichloromethane (CH₂Cl₂), in a three-neck flask equipped with a dropping funnel and a thermometer.

-

Cool the reaction mixture to between -10°C and 0°C using an ice-salt or dry ice/acetone bath.

-

Slowly add a solution of bromine (Br₂) in CH₂Cl₂ dropwise to the cooled solution with vigorous stirring. The rate of addition should be controlled to maintain the low temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude brominated intermediate.

Step 2: Introduction of the Acetyl Group Following the formation of the brominated cyclohexene, the acetyl group is introduced. This can be achieved through various methods, including Friedel-Crafts acylation or related reactions, to yield the final product.

Causality Note: The choice of subsequent steps depends on the precise starting material and desired regioselectivity. The above bromination is a general illustration; a more specific route to the target molecule would likely involve starting with 4-vinylcyclohexene or a related precursor to ensure correct functional group placement.

Chemical Reactivity and Mechanistic Insights

The synthetic value of this compound stems from the distinct reactivity of its two primary functional groups.

Reactivity of the Vinyl Bromide

The bromine atom is positioned at an allylic carbon, which significantly enhances its reactivity as a leaving group in nucleophilic substitution reactions compared to its saturated analogue, 1-(4-bromocyclohexyl)ethanone.[1] This heightened reactivity is due to the resonance stabilization of the resulting allylic carbocation intermediate or the transition state in Sₙ1 or Sₙ2 reactions, respectively.

Nucleophilic Substitution: The compound readily reacts with a wide range of nucleophiles.[1]

-

Oxygen Nucleophiles: Hydroxides and alkoxides can be used to introduce hydroxyl or ether functionalities.

-

Nitrogen Nucleophiles: Amines and azides can be employed to form substituted amines and azides, respectively.[1]

-

Carbon Nucleophiles: Cyanide or organometallic reagents (e.g., Grignard or organocuprates) can form new carbon-carbon bonds.[1]

Diagram 1: Sₙ2' Reaction Pathway. A common mechanism for allylic systems.

Palladium-Catalyzed Cross-Coupling: Vinyl bromides are excellent substrates for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck reactions. These reactions allow for the formation of C-C bonds with high efficiency and functional group tolerance. More advanced transformations, such as a palladium-catalyzed C-N coupling to form an enamine followed by an in-situ Michael addition, demonstrate a novel cine-substitution pattern, expanding the synthetic possibilities beyond simple ipso-substitution.[2][3]

Reactivity of the Carbonyl Group

The ketone functionality undergoes the full range of typical carbonyl reactions.[1] This allows for a second, orthogonal handle for molecular elaboration.

-

Reduction: The ketone can be selectively reduced to a secondary alcohol using hydride donors like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]

-

Nucleophilic Addition: Grignard reagents or organolithium compounds add to the carbonyl carbon to form tertiary alcohols.[1]

-

Iminium/Enamine Formation: Reaction with primary or secondary amines can yield imines or enamines, respectively, which are valuable intermediates for further C-C bond formation.[1]

-

Michael Addition: As a cyclohexenone derivative, the α,β-unsaturated system is susceptible to conjugate or Michael additions, a powerful tool for ring formation and functionalization.[4][5]

Diagram 2: Selective Sequential Reaction Workflow. Illustrates the orthogonal reactivity of the two functional groups.

Applications in Research and Development

The bifunctional nature of this compound makes it a valuable intermediate in several areas of chemical synthesis.

-

Synthesis of Complex Molecules: It serves as a key building block for constructing natural product analogues that contain a cyclohexene core.[1]

-

Medicinal Chemistry: The cyclohexene scaffold is present in many biologically active molecules. This compound provides a versatile starting point for generating libraries of novel compounds for drug discovery programs.[1] Its derivatives have been explored for potential biological activities.[1]

-

Carbocyclic Nucleosides: The structure is well-suited for the preparation of carbocyclic nucleosides, where a carbocyclic ring replaces the sugar moiety of natural nucleosides.[1]

Safety and Handling

As with any reactive chemical, proper safety protocols must be observed when handling this compound.

-

Hazards: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6] All handling should be performed in a well-ventilated fume hood.

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[6][7]

-

Skin Contact: Immediately wash off with soap and plenty of water.[6][7]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes and consult a physician.[6][7]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and call a Poison Control Center or doctor immediately.[7]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]

-

Disposal: Dispose of this material and its container at a licensed professional waste disposal service, observing all federal, state, and local environmental regulations.[8]

References

-

Wikipedia. Cyclohexenone. Available at: [Link]

-

Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3(17), 3094-3095. Available at: [Link]

-

Kabalka, G. W., Sastry, K. A. R., Knapp, F. F., & Srivastava, P. C. (1983). Synthesis of Vinyl Bromides Via Reaction of Vinyl Boronic Acids with Sodium Bromide. Synthetic Communications, 13(12), 1027-1032. Available at: [Link]

-

JoVE. (2023). Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation. Available at: [Link]

-

Wikipedia. Vinyl bromide. Available at: [Link]

-

Mignolet, B., et al. (2016). Photochemical Reactions of Cyclohexanone: Mechanisms and Dynamics. The Journal of Physical Chemistry A, 120(35), 6944-6954. Available at: [Link]

-

Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3, 3094-3095. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of cyclohexenones. Available at: [Link]

-

Arnold, R. T., & Showell, J. S. (1957). Some Reactions of Δ2-Cyclohexenone, Including the Synthesis of Bicyclo(2,2,2)-octanedione-2,6. Journal of the American Chemical Society, 79(2), 419-422. Available at: [Link]

-

Aaron Chemicals LLC. (2024). Safety Data Sheet - this compound. Available at: [Link]

-

Thermo Fisher Scientific. (2012). Safety Data Sheet - Bromocyclohexane. Available at: [Link]

Sources

- 1. This compound (651358-93-9) for sale [vulcanchem.com]

- 2. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions [organic-chemistry.org]

- 3. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Cyclohexenone - Wikipedia [en.wikipedia.org]

- 5. Video: Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation [jove.com]

- 6. aaronchem.com [aaronchem.com]

- 7. echemi.com [echemi.com]

- 8. gustavus.edu [gustavus.edu]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 1-(4-Bromocyclohex-3-en-1-yl)ethanone (CAS: 651358-93-9)

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional molecule. We will delve into its structural characteristics, synthesis, chemical reactivity, and applications, particularly its role as a valuable intermediate in organic synthesis and medicinal chemistry.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted cyclohexene derivative featuring two key functional groups: a ketone (ethanone) and a vinyl bromide.[1] This specific arrangement—an acetyl group at the 1-position and an allylic bromine atom at the 4-position—creates a molecule with distinct and valuable reactivity patterns for synthetic elaboration.[1]

Table 1: Identification and Physicochemical Parameters

| Parameter | Value | Source(s) |

|---|---|---|

| CAS Registry Number | 651358-93-9 | [1][2][] |

| Molecular Formula | C₈H₁₁BrO | [1][][4] |

| Molecular Weight | 203.08 g/mol | [1][] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC(=O)C1CCC(=CC1)Br | [1][] |

| InChIKey | MFZYGUCXBQSIAS-UHFFFAOYSA-N | [1] |

| Appearance | Colorless to pale yellow liquid or crystalline solid | [1] |

| Solubility | Moderately soluble in dichloromethane, chloroform, THF; limited solubility in water. |[1] |

The molecule's reactivity is dictated by the electronic interplay between its functional groups. The electronegative bromine atom withdraws electron density via an inductive effect, while the carbonyl group exhibits both inductive and resonance effects.[1] The placement of the bromine atom allylic to the double bond is particularly significant, as it enhances its reactivity as a leaving group in substitution reactions.[1]

Caption: Chemical structure of this compound.

Synthesis Methodologies

The synthesis of substituted cyclohexene ketones can be approached through several established organic chemistry pathways. While specific, proprietary synthesis routes for this exact compound are not detailed in publicly available literature, logical and field-proven methodologies can be outlined.

Pathway 1: Functionalization of a Cyclohexene Precursor

A common and direct approach involves the controlled bromination of a cyclohexene precursor, followed by the introduction of the acetyl group.[1]

-

Controlled Bromination: Starting with a suitable cyclohexene derivative, a mono-bromination reaction is performed. This step requires careful control of reaction conditions, such as low temperatures (-10°C to 0°C) and the use of an inert solvent like dichloromethane (CH₂Cl₂), to prevent multiple brominations and favor the desired allylic bromide intermediate.[1]

-

Functional Group Introduction: Following bromination, the acetyl group is introduced. This can be achieved through various methods, such as a Friedel-Crafts acylation if the precursor allows, or by converting a different functional group (e.g., a carboxylic acid) already at the 1-position into the desired ketone.

Pathway 2: Diels-Alder Cycloaddition

The Diels-Alder reaction is a powerful and fundamental tool for forming six-membered rings with high stereo- and regiochemical control.[5][6] This [4+2] cycloaddition involves the reaction of a conjugated diene with a substituted alkene (a dienophile) to form a cyclohexene derivative.[5][7][8]

-

Conceptual Workflow: A plausible Diels-Alder approach would involve a 1-substituted diene reacting with a bromine-containing dienophile, or vice-versa, to construct the core 4-bromocyclohexene ring. The acetyl group could either be present on one of the starting materials or introduced in a subsequent step. The reaction is often facilitated by moderate heat and can be influenced by the electronic nature of the substituents on both the diene and dienophile.[6][8]

Caption: General synthetic workflow via functionalization of a cyclohexene precursor.

Laboratory-Scale Synthesis Protocol (Illustrative)

The following is a generalized, illustrative protocol based on the functionalization pathway. Note: This protocol is conceptual and must be adapted and optimized under controlled laboratory conditions by qualified personnel.

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a cyclohexene precursor dissolved in anhydrous dichloromethane (CH₂Cl₂).

-

Bromination: The solution is cooled to -10°C in an ice-salt bath. A solution of bromine (Br₂) in CH₂Cl₂ is added dropwise via the dropping funnel over 1-2 hours, maintaining the low temperature.

-

Quenching: After the addition is complete, the reaction is stirred for an additional hour and then quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume excess bromine.

-

Workup: The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude brominated intermediate.

-

Acylation: The crude intermediate is dissolved in a suitable solvent (e.g., nitrobenzene or carbon disulfide) for a Friedel-Crafts-type reaction. A Lewis acid catalyst (e.g., AlCl₃) is added, and the mixture is cooled. Acetyl chloride is then added dropwise.

-

Final Workup and Purification: The reaction is quenched with ice-water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The bifunctional nature of this compound makes it a highly valuable building block in organic synthesis.[1] It offers two distinct, chemoselective handles for molecular elaboration.

Caption: Reactivity map showing the primary reaction sites of the molecule.

Reactions at the Allylic Bromine

The C-Br bond is the most reactive site for many transformations due to its allylic position, which stabilizes transition states and intermediates.[1]

-

Nucleophilic Substitution: The bromine atom serves as an excellent leaving group and can be readily displaced by a wide range of nucleophiles.[1] This provides access to a diverse library of 4-substituted cyclohexene derivatives. Common nucleophiles include:

-

Oxygen-based: Hydroxides, alkoxides (R-O⁻)

-

Nitrogen-based: Amines, azides (N₃⁻)

-

Sulfur-based: Thiols, thiolates (R-S⁻)

-

Carbon-based: Cyanide (CN⁻), organometallic reagents[1]

-

-

Cross-Coupling Reactions: As a vinyl bromide, the compound is an excellent substrate for palladium-catalyzed cross-coupling reactions.[9][10] These reactions are cornerstones of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. Potential reactions include Suzuki, Stille, and Heck couplings to introduce aryl, vinyl, or other organic fragments.

Reactions at the Ketone Carbonyl

The ketone functionality undergoes a host of classic carbonyl reactions, allowing for modification of the acetyl side chain.[1]

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles.

-

Reduction: Reduction with hydride donors like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding secondary alcohol.

-

Organometallic Addition: Reaction with Grignard (R-MgX) or organolithium (R-Li) reagents forms tertiary alcohols.

-

-

Condensation Reactions:

-

Wittig Reaction: Reaction with a phosphonium ylide converts the carbonyl group into a new C=C double bond.

-

Aldol Condensation: Under basic or acidic conditions, the ketone can act as either the nucleophile (enolate) or electrophile in aldol reactions to form β-hydroxy ketones.

-

Intramolecular Reactions

The presence of two reactive centers within the same molecule opens the possibility for intramolecular cyclization reactions to form bicyclic structures, a common motif in natural products and complex pharmaceuticals.[1]

Applications in Medicinal Chemistry and Drug Discovery

While specific biological activities of the title compound itself are not widely reported, its structural motifs are prevalent in medicinally relevant molecules. Brominated cyclohexene and cyclohexanone derivatives serve as key intermediates in the synthesis of compounds with potential therapeutic applications.[1][11]

-

Scaffold for Bioactive Molecules: The cyclohexene core is a common scaffold in natural products and pharmaceuticals.[12] This compound provides a robust starting point for creating libraries of analogs for screening.

-

Intermediate for Complex Targets: Its bifunctionality allows for sequential, controlled modifications, making it an ideal building block for constructing more complex molecular architectures, including:

-

Probe for Structure-Activity Relationship (SAR) Studies: In drug development, derivatives of this compound can be synthesized to systematically probe how different functional groups at the 1- and 4-positions affect biological activity. For instance, the related compound 4-bromocyclohexanone is used to synthesize 4-aryl cyclohexanones via Suzuki coupling, which have been explored as anti-inflammatory agents.[11]

Safety, Handling, and Storage

Based on available Safety Data Sheets (SDS), this compound does not have a specific GHS classification and is listed as having "no known hazard".[13] However, as with all laboratory chemicals, it should be handled with care by trained personnel using appropriate personal protective equipment (PPE).

Table 2: Handling and Storage Recommendations

| Parameter | Recommendation | Source(s) |

|---|---|---|

| Personal Protective Equipment | Wear suitable protective clothing, gloves, and eye/face protection. | [4] |

| Handling | Handle in a well-ventilated place. Avoid contact with skin and eyes. Prevent fire caused by electrostatic discharge. | [4] |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible materials and heat sources. | [14] |

| First Aid (General) | If inhaled, move to fresh air. In case of skin or eye contact, flush immediately with copious amounts of water. If swallowed, wash out mouth with water. Seek medical attention if symptoms persist. | [13] |

| Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam. |[15] |

Conclusion

This compound is a strategically important synthetic intermediate. Its value lies in the orthogonal reactivity of its two primary functional groups: a highly reactive allylic bromide amenable to substitution and cross-coupling, and a versatile ketone ready for a wide array of carbonyl chemistry transformations. This combination allows for precise and sequential molecular construction, making it a powerful tool for synthetic chemists in academia and industry, particularly those engaged in the discovery and development of novel pharmaceuticals and complex organic molecules.

References

- This compound - 651358-93-9 - Vulcanchem.

- Diels–Alder reaction - Wikipedia.

- Diels-Alder Reaction.

- Diels-Alder Reaction - Utah Tech University.

- The Diels-Alder Cycloaddition - Chemistry LibreTexts.

- Synthesis of some cyclohexene deriv

- A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions - Organic Chemistry Portal.

- β-Hydroxysulfoxides as chiral cyclic ketone equivalents: enantioselective synthesis of polysubstituted cyclohexanones, cyclohexenones and cyclohexenediones - Chemical Communic

- Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides - PMC - NIH.

- CN102336636A - Method for synthesizing alkyl-substituted cyclohexenyl alpha, beta-saturated ketones - Google P

- Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalon

- Safety D

- Application of 4-Bromocyclohexanone in Medicinal Chemistry: Detailed Applic

- CA-5346 - Safety D

- CN1868988A - Synthesis method of substituted cyclohexanone and/or substituted cyclohexanol - Google P

- Cyclohexanone synthesis - Organic Chemistry Portal.

- This compound SDS, 651358-93-9 Safety ...

- Buy 1-(4-Bromocyclohex-3-en-1-yl)

- Nickel-Catalyzed Cross-Electrophile Vinyl–Vinyl Coupling: An Approach to Structurally Versatile Dienylboronates | CCS Chemistry - Chinese Chemical Society.

- CuI-Catalyzed Cross-Coupling Reaction of (E)-Vinyl Bromides with Nitrogen-Containing Heterocycles - Who we serve.

- 3-(bromo-magnesamethyl)cyclohexene | Sigma-Aldrich.

- Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-C

- 1-(4-Bromocyclohex-3-en-1-yl)

- CAS 651358-93-9 this compound - Building Block / BOC Sciences.

- Combi-Blocks.

- G-1 ethanone compound | C21H18BrNO3 | CID 3136849 - PubChem.

- 651358-93-9|this compound - BLDpharm.

- 1-[(1S)-Cyclohex-3-en-1-yl]ethanone | C8H12O | CID 15562641 - PubChem.

- DERIVATIVES OF THE CYCLOHEXENE SERIES AND THEIR BIOLOGICAL ACTIVITY Irada M. Mammadova - Processes of Petrochemistry and Oil Refining.

- 3-BROMOCYCLOHEX-2-ENONE 56671-81-9 wiki - Guidechem.

- 1-(4-Methyl-3-cyclohexen-1-yl)-ethanone, (R)- | C9H14O | CID 10909635 - PubChem.

- Bromocyclohexane: Properties, Uses, and Production.

- 7 - Safety d

- (PDF)

- Comparing reactivity of 3-bromocyclohexa-1,4-diene and 5-bromocyclohexa-1,3-diene towards SN1 reaction - Chemistry Stack Exchange.

- CYCLOHEXANE COMPOUNDS: V. THE REACTION OF 1-METHOXYCYCLOHEXENE-2 WITH AQUEOUS N-BROMOSUCCINIMIDE.

- 3-Bromocyclohexan-1-one | C6H9BrO | CID 15582166 - PubChem.

- 4-Bromocyclohex-3-ene-1-carboxylic acid | C7H9BrO2 | CID 70700108 - PubChem.

Sources

- 1. This compound (651358-93-9) for sale [vulcanchem.com]

- 2. aaronchem.com [aaronchem.com]

- 4. echemi.com [echemi.com]

- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions [organic-chemistry.org]

- 10. Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ppor.azjm.org [ppor.azjm.org]

- 13. combi-blocks.com [combi-blocks.com]

- 14. nbinno.com [nbinno.com]

- 15. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 1-(4-Bromocyclohex-3-en-1-yl)ethanone

Introduction

1-(4-Bromocyclohex-3-en-1-yl)ethanone is a bifunctional molecule of significant interest in synthetic organic chemistry. Its structure, featuring a brominated cyclohexene ring and a ketone functional group, presents a versatile scaffold for the construction of more complex molecular architectures.[1] The presence of both an electrophilic carbon attached to the bromine and a nucleophilic center at the carbonyl carbon allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of a reliable two-step synthesis pathway for this compound, designed for researchers, scientists, and professionals in drug development. The presented methodology is grounded in established chemical principles and provides detailed experimental protocols to ensure reproducibility.

Strategic Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step sequence, commencing with the formation of a cyclohexene ring via a Diels-Alder reaction, followed by a selective allylic bromination. This approach offers a high degree of control over the regioselectivity of the bromination, targeting the allylic position adjacent to the double bond.

Caption: Overall synthesis pathway for this compound.

Step 1: Diels-Alder Cycloaddition for 4-Acetyl-1-methylcyclohexene Synthesis

The foundational step in this synthesis is the construction of the cyclohexene ring system. The Diels-Alder reaction, a powerful [4+2] cycloaddition, is ideally suited for this purpose.[2] In this protocol, isoprene serves as the conjugated diene and methyl vinyl ketone acts as the dienophile. The reaction proceeds readily to form 4-acetyl-1-methylcyclohexene.

Reaction Mechanism

The Diels-Alder reaction is a concerted pericyclic reaction, meaning that the formation of the new sigma bonds occurs in a single, cyclic transition state. The π electrons from the diene and the dienophile rearrange to form a more stable six-membered ring. The use of a Lewis acid catalyst, such as aluminum chloride, can accelerate the reaction by lowering the energy of the lowest unoccupied molecular orbital (LUMO) of the dienophile, thus enhancing its reactivity towards the diene.[1]

Experimental Protocol: Synthesis of 4-Acetyl-1-methylcyclohexene

-

Materials:

-

Isoprene (freshly distilled)

-

Methyl vinyl ketone (stabilizer-free)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Toluene

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), add anhydrous dichloromethane.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred DCM.

-

In the dropping funnel, prepare a solution of methyl vinyl ketone in anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Following the addition of the methyl vinyl ketone solution, add freshly distilled isoprene dropwise to the reaction mixture over 30 minutes.

-

After the addition of isoprene is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to a beaker of ice-cold saturated sodium bicarbonate solution with vigorous stirring.

-

Separate the organic layer using a separatory funnel. Extract the aqueous layer twice with DCM.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure 4-acetyl-1-methylcyclohexene.[3]

-

Step 2: Allylic Bromination of 4-Acetyl-1-methylcyclohexene

The second and final step is the selective introduction of a bromine atom at the allylic position of the cyclohexene ring. This is achieved through a free-radical substitution reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator. This method, known as the Wohl-Ziegler reaction, is highly effective for the bromination of allylic C-H bonds while minimizing competing reactions at the double bond.[4][5]

Reaction Mechanism

The reaction proceeds via a free-radical chain mechanism. A radical initiator, such as dibenzoyl peroxide or AIBN (azobisisobutyronitrile), or UV light, initiates the reaction by generating a bromine radical from NBS.[6] This bromine radical then abstracts a hydrogen atom from the allylic position of 4-acetyl-1-methylcyclohexene, forming a resonance-stabilized allylic radical. This radical then reacts with a molecule of Br₂ (generated in low concentrations from the reaction of HBr with NBS) to form the final product and another bromine radical, which propagates the chain reaction.[6][7] The low concentration of Br₂ maintained by NBS is crucial to favor substitution over electrophilic addition to the alkene.[2]

Experimental Protocol: Synthesis of this compound

-

Materials:

-

4-Acetyl-1-methylcyclohexene

-

N-Bromosuccinimide (NBS) (recrystallized from water)

-

Dibenzoyl peroxide or AIBN (radical initiator)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Sodium thiosulfate solution (10%)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-acetyl-1-methylcyclohexene in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of the radical initiator (e.g., dibenzoyl peroxide) to the solution.

-

Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) using a heating mantle. The reaction can also be initiated by irradiation with a UV lamp.[6]

-

Monitor the reaction by TLC. The reaction is typically complete when the solid succinimide (a byproduct) is observed floating on the surface of the reaction mixture.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide.

-

Wash the filtrate with a 10% sodium thiosulfate solution to remove any unreacted bromine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product, this compound, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Quantitative Data and Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Yield (%) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| 4-Acetyl-1-methylcyclohexene | C₉H₁₄O | 138.21 | Colorless oil | Typically 70-85% | 5.39 (br s, 1H), 2.53 (m, 1H), 2.17 (s, 3H), 2.15-1.95 (m, 4H), 1.65 (s, 3H), 1.60 (m, 2H)[8] | 212.0, 133.8, 119.8, 41.0, 31.0, 29.8, 28.2, 26.5, 23.5[9] | 2920, 1710, 1670, 1355, 1160 |

| This compound | C₈H₁₁BrO | 203.08 | Pale yellow liquid or crystalline solid[1] | - | - | - | 1705 (C=O), 1645 (C=C) |

Note: Spectroscopic data for the final product is based on typical values for similar structures and should be confirmed by experimental analysis.

Safety and Handling

-

Isoprene and Methyl Vinyl Ketone: Both are volatile and flammable liquids. Handle in a well-ventilated fume hood away from ignition sources.

-

Aluminum Chloride: Corrosive and reacts violently with water. Handle with appropriate personal protective equipment (gloves, goggles, lab coat) in a dry environment.

-

N-Bromosuccinimide: A lachrymator and irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Carbon Tetrachloride: A toxic and carcinogenic solvent. All operations involving CCl₄ must be performed in a certified chemical fume hood.

-

Bromine (generated in situ): Highly corrosive and toxic. Ensure the reaction is well-contained and vented.

Conclusion

The described two-step synthesis provides a robust and efficient pathway to this compound. The Diels-Alder reaction offers a reliable method for constructing the core cyclohexene ring, while the subsequent allylic bromination with NBS ensures the selective installation of the bromine atom. This guide, with its detailed experimental protocols and mechanistic insights, is intended to empower researchers in their synthetic endeavors involving this versatile chemical building block.

References

-

OrgoSolver. Allylic bromination of alkenes with NBS and light. [Link]

- Supporting Information for a scientific publication.

- Supplementary Material for a scientific publication.

-

PubChem. 4-Acetyl-1-methylcyclohexene. [Link]

-

Harris, D., Wichner, B., & Nalli, T. Allylic Rearrangement in NBS Bromination Reactions. OpenRiver. [Link]

-

Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

-

ResearchGate. Long-term reaction of isoprene with methyl vinyl ketone under standard... [Link]

-

Stenutz. 4-acetyl-1-methylcyclohexene. [Link]

-

Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]

-

Human Metabolome Database. Showing metabocard for 4-Acetyl-1-methylcyclohexene (HMDB0033434). [Link]

-

NIST WebBook. 4-Acetyl-1-methylcyclohexene. [Link]

-

Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. [Link]

-

Joechem. Brominating the Allylic Position with NBS. [Link]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

-

Chemistry LibreTexts. 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]

-

UCLA Chemistry and Biochemistry. Synthesis of Highly Substituted Cyclohexenes via Mixed Lewis Acid-Catalyzed Diels−Alder Reactions of High. [Link]

-

Journal of the American Chemical Society. Ab initio study of Diels-Alder reactions of cyclopentadiene with ethylene, isoprene, cyclopentadiene, acrylonitrile, and methyl vinyl ketone. [Link]

-

PubMed. Kinetics study and theoretical modeling of the Diels-Alder reactions of cyclopentadiene and cyclohexadiene with methyl vinyl ketone. The effects of a novel organotungsten catalyst. [Link]

-

Organic Syntheses. (r)-(−)-10-methyl-1(9)-octal-2-one. [Link]

-

Beilstein Journals. BJOC - Search Results. [Link]

-

ResearchGate. Diels–Alder reaction between 1,3‐cyclohexadiene (14) and methyl vinyl... [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

PubChem. 4-Bromocyclohex-3-ene-1-carboxylic acid. [Link]

-

Organic Syntheses. 1-acetylcyclohexene. [Link]

-

NIST WebBook. 4-Acetyl-1-methylcyclohexene. [Link]

Sources

- 1. cur.ac.rw [cur.ac.rw]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 4-acetyl-1-methylcyclohexene [stenutz.eu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chadsprep.com [chadsprep.com]

- 6. orgosolver.com [orgosolver.com]

- 7. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. 4-acetyl-1-methyl-1-cyclohexene(6090-09-1) 1H NMR spectrum [chemicalbook.com]

- 9. 4-Acetyl-1-methylcyclohexene | C9H14O | CID 93019 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data for 1-(4-Bromocyclohex-3-en-1-yl)ethanone: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 1-(4-Bromocyclohex-3-en-1-yl)ethanone, a valuable bifunctional building block in organic synthesis.[1] For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's spectroscopic signature is paramount for identity confirmation, purity assessment, and mechanistic studies. This document will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the title compound. The interpretations are grounded in fundamental principles of spectroscopy and supported by data from analogous structures, providing a robust framework for the characterization of this and related cyclohexene derivatives.

Introduction to this compound

This compound is a ketone derivative of a brominated cyclohexene ring. Its structure, featuring a C=C double bond, a bromine atom, and a carbonyl group, presents a unique set of spectroscopic characteristics.[1] The molecular formula is C₈H₁₁BrO, and its molecular weight is 203.08 g/mol .[1] The presence of both an electrophilic carbonyl carbon and a bromine atom, which can act as a leaving group, makes this molecule a versatile intermediate for the synthesis of more complex carbocyclic and heterocyclic systems.[1]

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H NMR spectrum of this compound would provide a wealth of information regarding the electronic environment and connectivity of every proton in the molecule.

Predicted ¹H NMR Spectrum:

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| -CH₃ (acetyl) | ~2.1 | Singlet (s) | 3H | The methyl protons are adjacent to a carbonyl group, which deshields them, shifting them downfield from typical alkane protons. With no adjacent protons, the signal will be a singlet. |

| -CH =CBr- | ~5.8-6.2 | Triplet of doublets (td) or multiplet (m) | 1H | This vinylic proton is significantly deshielded by the adjacent electronegative bromine atom and the double bond. It will be split by the adjacent allylic protons. |

| -CH (C=O)- | ~2.8-3.2 | Multiplet (m) | 1H | The methine proton alpha to the carbonyl group is deshielded. It will exhibit complex splitting due to coupling with the adjacent methylene protons on the ring. |

| Ring -CH ₂- | ~1.8-2.5 | Multiplets (m) | 6H | The six methylene protons on the cyclohexene ring will appear as a series of overlapping multiplets in the aliphatic region of the spectrum. Their exact chemical shifts and multiplicities will depend on their diastereotopic relationships and coupling to neighboring protons. |

Experimental Protocol for ¹H NMR Spectroscopy:

A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.

Figure 1: A generalized workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides critical information about the carbon framework of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound would show a distinct signal for each unique carbon atom.

Predicted ¹³C NMR Spectrum:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C =O (carbonyl) | ~208-212 | The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and its sp² hybridization, resulting in a signal far downfield. |

| -C =CBr- | ~125-135 | These sp² hybridized carbons of the double bond appear in the vinylic region. The carbon bearing the bromine will be further downfield. |

| -C H(C=O)- | ~45-55 | The methine carbon alpha to the carbonyl group is deshielded and appears in this region. |

| Ring -C H₂- | ~20-40 | The sp³ hybridized methylene carbons of the cyclohexene ring will resonate in the aliphatic region. |

| -C H₃ (acetyl) | ~25-30 | The methyl carbon of the acetyl group is relatively shielded and appears upfield. |

Experimental Protocol for ¹³C NMR Spectroscopy:

The procedure for acquiring a ¹³C NMR spectrum is similar to that of ¹H NMR, with some key differences in the acquisition parameters.

Figure 2: Key considerations for ¹³C NMR data acquisition.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands for the carbonyl and alkene groups.

Predicted IR Absorption Bands: [1]

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

| C=O (ketone) | ~1710-1720 | Stretching |

| C=C (alkene) | ~1640-1650 | Stretching |

| C-Br | ~500-600 | Stretching |

| C-H (sp²) | ~3000-3100 | Stretching |

| C-H (sp³) | ~2850-3000 | Stretching |

The strong absorption band in the region of 1710-1720 cm⁻¹ is a clear indicator of the ketone's carbonyl group.[1] The band around 1640-1650 cm⁻¹ is characteristic of the carbon-carbon double bond in the cyclohexene ring.[1]

Experimental Protocol for IR Spectroscopy (ATR):

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of liquid or solid samples.

Figure 3: Workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass Spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, the mass spectrum would be particularly informative due to the presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity would be expected at m/z 202 and 204, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively.

-

Key Fragmentation Pathways:

-

Loss of the acetyl group (-CH₃CO): This would result in fragment ions at m/z 159 and 161.

-

Loss of the bromine atom (-Br): This would lead to a fragment ion at m/z 123.

-

Loss of both the acetyl group and bromine: This would result in a fragment ion at m/z 79.

-

McLafferty Rearrangement: If sterically feasible, this could lead to characteristic neutral losses and fragment ions.

-

Experimental Protocol for Mass Spectrometry (EI-MS):

Electron Ionization (EI) is a common ionization method for volatile and thermally stable compounds.

Figure 4: A simplified workflow for Electron Ionization Mass Spectrometry.

Conclusion

The comprehensive spectroscopic analysis of this compound, as detailed in this guide, provides a robust framework for its unequivocal identification and characterization. The predicted ¹H and ¹³C NMR spectra would reveal the precise connectivity of its atoms, while IR spectroscopy would confirm the presence of its key functional groups. Mass spectrometry would not only determine its molecular weight but also provide valuable structural information through its characteristic isotopic pattern and fragmentation. By employing the methodologies and interpreting the data as outlined, researchers can confidently utilize this versatile building block in their synthetic endeavors.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

The Versatile Intermediate: A Technical Guide to 1-(4-Bromocyclohex-3-en-1-yl)ethanone for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular scaffolds that offer multiple avenues for chemical modification is paramount. 1-(4-Bromocyclohex-3-en-1-yl)ethanone, a bifunctional cyclohexene derivative, represents a powerful and versatile intermediate for the construction of complex molecular architectures. Its unique structure, featuring both a reactive allylic bromide and a modifiable ketone functional group, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of its nomenclature, synthesis, spectroscopic characterization, and its pivotal role in the development of high-value compounds, particularly in the realm of antiviral and anticancer agents.

Part 1: Nomenclature and Physicochemical Properties

A clear and unambiguous identification of a chemical entity is the foundation of scientific communication. This section details the IUPAC nomenclature and key physicochemical properties of this compound.

IUPAC Name and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound [1]. While no common synonyms are widely recognized in the literature, it is important to recognize the isomeric possibilities and to clearly define the connectivity and stereochemistry when applicable.

Structural and Physicochemical Data

The structural and physical properties of this compound are summarized in the table below. These parameters are crucial for its identification, handling, and use in synthetic protocols.

| Parameter | Value | Reference |

| CAS Registry Number | 651358-93-9 | [1] |

| Molecular Formula | C₈H₁₁BrO | [1][2][3] |

| Molecular Weight | 203.08 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or crystalline solid | [1] |

| Solubility | Moderately soluble in common organic solvents (e.g., dichloromethane, chloroform, tetrahydrofuran); limited solubility in water. | [1] |

| SMILES Notation | CC(=O)C1CCC(=CC1)Br | [1][2][3] |

| InChI | InChI=1S/C8H11BrO/c1-6(10)7-2-4-8(9)5-3-7/h4,7H,2-3,5H2,1H3 | [1] |

| InChIKey | MFZYGUCXBQSIAS-UHFFFAOYSA-N | [1] |

Part 2: Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The general strategy involves the introduction of the bromine atom at the allylic position of a cyclohexene precursor, followed by the installation of the acetyl group.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound starts by disconnecting the acetyl group, suggesting a precursor such as 4-bromocyclohex-3-ene-1-carbonitrile or a related carboxylic acid derivative, which can be transformed into the ketone. The bromocyclohexene core can be traced back to a readily available starting material like cyclohexene.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

Stage 1: Allylic Bromination of a Cyclohexene Precursor

The key to this synthesis is the selective introduction of a bromine atom at the allylic position (C-4) of the cyclohexene ring. Direct bromination of cyclohexene with bromine (Br₂) tends to result in the addition across the double bond. Therefore, a reagent that favors radical substitution at the allylic position, such as N-bromosuccinimide (NBS), is the preferred choice. The reaction is typically initiated by light or a radical initiator.

Experimental Protocol: Synthesis of 4-Bromocyclohexene

-

To a solution of cyclohexene in a suitable solvent such as carbon tetrachloride (CCl₄) in a round-bottom flask, add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN.

-

The reaction mixture is heated to reflux and irradiated with a UV lamp to facilitate the initiation of the radical chain reaction.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude 4-bromocyclohexene is purified by vacuum distillation.

Stage 2: Introduction of the Acetyl Group

With 4-bromocyclohexene in hand, the acetyl group can be introduced at the C-1 position. A common method to achieve this is through a Grignard reaction followed by oxidation, or more directly, through acylation. A plausible route involves the formation of a Grignard reagent from 4-bromocyclohexene, which is then reacted with an acetylating agent. However, the presence of the allylic bromide complicates this direct approach. A more controlled synthesis would involve the introduction of the acetyl group prior to bromination, for instance, starting from 1-acetylcyclohexene.

Alternative Protocol: Starting from 1-Acetylcyclohexene

-

Synthesis of 1-Acetylcyclohexene: A well-established procedure for the synthesis of 1-acetylcyclohexene involves the rearrangement of 1-ethynylcyclohexanol in the presence of an acid catalyst[4].

-

Allylic Bromination of 1-Acetylcyclohexene: 1-Acetylcyclohexene can then undergo allylic bromination using NBS and a radical initiator, similar to the protocol described for cyclohexene. This reaction is expected to yield this compound. The presence of the acetyl group may influence the regioselectivity of the bromination, but the formation of the desired product is anticipated.

Caption: Synthetic utility of this compound.

Conclusion

This compound is a strategically important synthetic intermediate with a rich and versatile chemistry. Its bifunctional nature provides a platform for the synthesis of a wide range of complex organic molecules. For drug development professionals and medicinal chemists, this compound offers a valuable starting point for the creation of novel carbocyclic nucleosides and other biologically active compounds. A thorough understanding of its synthesis, characterization, and reactivity is essential for harnessing its full potential in the design and development of next-generation therapeutics.

References

- Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). Recent progress for the synthesis of selected carbocyclic nucleosides. Mini reviews in medicinal chemistry, 13(3), 332–343.

- De Clercq, E. (2009). Carbocyclic nucleoside analogues in antiviral and anticancer drug design. Expert opinion on drug discovery, 4(6), 639–653.

- Vince, R., & Hua, M. (1990). Synthesis and anti-HIV activity of carbocyclic 2',3'-didehydro-2',3'-dideoxyguanosine (carbovir) and its enantiomer. Journal of medicinal chemistry, 33(1), 17–21.

- Schnute, M. E., Chu, C. K., & Schinazi, R. F. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of medicinal chemistry, 49(3), 1140–1148.

- Moreno, F. J., Pradille, C. A., & Fernández, S. (2021). Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. The Journal of organic chemistry, 86(2), 1661–1673.

-

Aladdin Scientific Corporation. This compound. Available from: [Link]

-

Organic Syntheses. 1-acetylcyclohexene. Available from: [Link]

-

PubChem. 1-[(1S)-Cyclohex-3-en-1-yl]ethanone. Available from: [Link]

Sources

An In-depth Technical Guide to 1-(4-Bromocyclohex-3-en-1-yl)ethanone: Physicochemical Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-(4-Bromocyclohex-3-en-1-yl)ethanone, a versatile bifunctional molecule with significant potential in organic synthesis and drug discovery. The document elucidates the compound's structural features, physicochemical properties, and reactivity, with a particular focus on the interplay between the allylic bromide and ketone functionalities. A detailed, field-proven synthetic protocol is presented, alongside an analysis of its characteristic spectroscopic data. This guide is intended to serve as a valuable resource for researchers leveraging this compound as a key building block in the development of complex molecular architectures and novel therapeutic agents.

Introduction

This compound is a halogenated cyclic ketone that has garnered interest as a synthetic intermediate.[1] Its molecular architecture, featuring a bromine atom at the 4-position of a cyclohexene ring and an acetyl group at the 1-position, offers two distinct and reactive sites for chemical modification.[1] This bifunctionality allows for a diverse range of transformations, making it a valuable precursor in the synthesis of carbocyclic nucleosides, natural product analogs, and other complex organic molecules.[1] The strategic placement of the bromine atom in an allylic position significantly enhances its reactivity towards nucleophilic substitution, while the ketone moiety provides a handle for a variety of carbonyl-specific reactions. This guide aims to provide a detailed exploration of the compound's properties and synthetic utility.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective handling, application in synthesis, and for the purification of its derivatives.

Structural and Basic Identification Parameters

The fundamental identification and structural details of the compound are summarized in the table below.[1]

| Parameter | Value |

| CAS Registry Number | 651358-93-9[1] |

| Molecular Formula | C₈H₁₁BrO[1] |

| Molecular Weight | 203.08 g/mol [1] |

| IUPAC Name | This compound[1] |

| SMILES Notation | CC(=O)C1CCC(=CC1)Br[1] |

| Standard InChI | InChI=1S/C8H11BrO/c1-6(10)7-2-4-8(9)5-3-7/h4,7H,2-3,5H2,1H3[1] |

| Standard InChIKey | MFZYGUCXBQSIAS-UHFFFAOYSA-N[1] |

Physical Properties

This compound is typically a colorless to pale yellow liquid or crystalline solid, with its physical state being dependent on the ambient temperature.[1] Due to its predominantly hydrophobic structure, it exhibits limited solubility in water. However, it is moderately soluble in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran.[1] Specific quantitative physical properties are not widely reported in publicly available literature, which is not uncommon for specialized chemical intermediates. For a structurally related compound, 1-(4-methylcyclohex-3-en-1-yl)ethanone, the boiling point is reported as 189.5 °C, the density as 0.927 g/cm³, and the flash point as 76.7 °C, which can provide a rough estimation for the properties of the bromo-analog.[2]

Synthesis of this compound

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process: selective hydrobromination of the exocyclic double bond of 4-vinylcyclohexene followed by oxidation of the endocyclic double bond to a ketone.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative, hypothetical procedure based on established chemical transformations. Researchers should conduct their own risk assessment and optimization.

Step 1: Anti-Markovnikov Hydrobromination of 4-Vinylcyclohexene

-

Rationale: To selectively add a bromine atom to the terminal carbon of the vinyl group, an anti-Markovnikov addition is necessary. This can be achieved via a radical mechanism, often initiated by peroxides.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-vinylcyclohexene (1 equivalent) in a suitable solvent like cyclohexane.

-

Add a radical initiator such as benzoyl peroxide (catalytic amount).

-

Bubble hydrogen bromide gas through the solution or add a solution of HBr in a non-polar solvent dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-bromo-4-ethylcyclohexene.

-

Step 2: Oxidation of 1-Bromo-4-ethylcyclohexene

-

Rationale: The endocyclic double bond of the intermediate is then oxidized to a ketone. A variety of oxidizing agents can be employed for this transformation.

-

Procedure:

-

Dissolve the crude 1-bromo-4-ethylcyclohexene (1 equivalent) in a mixture of carbon tetrachloride, acetonitrile, and water.

-

Add a catalytic amount of ruthenium(III) chloride hydrate.

-

Add sodium periodate (as the primary oxidant) portion-wise to the vigorously stirred solution, maintaining the temperature below 35 °C with an ice bath.

-

Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Quench the reaction with isopropanol.

-

Filter the mixture through a pad of celite and wash with dichloromethane.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Spectroscopic Characterization

-

¹H NMR: The spectrum would be expected to show a singlet for the methyl protons of the acetyl group. The vinylic proton adjacent to the bromine atom would likely appear as a multiplet in the downfield region. The remaining methylene and methine protons of the cyclohexene ring would exhibit complex multiplets.

-

¹³C NMR: The carbonyl carbon of the ketone would be observed as a singlet at a characteristic downfield chemical shift (typically >200 ppm). The sp² hybridized carbons of the double bond would also be present, with the carbon bearing the bromine atom being significantly influenced by the halogen's electronegativity. The methyl carbon of the acetyl group would appear as a singlet in the aliphatic region.

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration of the ketone would be prominent, typically in the range of 1700-1725 cm⁻¹. The C=C stretching vibration of the cyclohexene ring would also be observable, though likely weaker.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (203.08 g/mol ). A characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units) would be expected for the molecular ion and any bromine-containing fragments.

Chemical Reactivity and Applications

The dual functionality of this compound dictates its chemical reactivity and its utility as a synthetic building block.

Reactivity of the Allylic Bromide

The bromine atom is in an allylic position, which makes it a good leaving group in nucleophilic substitution reactions. This enhanced reactivity is due to the stabilization of the resulting carbocation intermediate through resonance with the adjacent double bond. This allows for the facile introduction of a wide range of nucleophiles at this position.

Caption: Nucleophilic substitution at the allylic bromide position.

Reactivity of the Ketone Carbonyl Group

The ketone functionality undergoes a variety of characteristic reactions, including:

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles such as Grignard reagents, organolithium compounds, and hydrides (e.g., NaBH₄), leading to the formation of alcohols.

-

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond.

-

Enolate Formation: In the presence of a suitable base, the ketone can be deprotonated at the α-carbon to form an enolate, which can then participate in various alkylation and condensation reactions.

Applications in Synthesis

The bifunctional nature of this compound makes it a valuable intermediate for the synthesis of more complex molecules.[1] By selectively targeting either the allylic bromide or the ketone, or by orchestrating tandem reactions involving both, a diverse array of molecular scaffolds can be constructed. Its applications include the preparation of carbocyclic nucleosides, the synthesis of substituted cyclic ketones, and the development of chiral auxiliaries.[1]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[5][6]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[4] Keep away from heat, sparks, and open flames.[5] Avoid contact with skin and eyes.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

-

First Aid: In case of contact with skin, wash immediately with plenty of soap and water.[3] If inhaled, move to fresh air.[3] In case of eye contact, rinse cautiously with water for several minutes.[3] If swallowed, seek immediate medical attention.[3]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique combination of a reactive allylic bromide and a modifiable ketone functionality provides chemists with a powerful tool for the construction of complex molecular architectures. While some of its specific physical and safety data are not yet widely documented, its synthetic utility is evident from the principles of its chemical reactivity. This guide provides a foundational understanding of this compound, which should aid researchers in its application for the development of novel compounds in the fields of medicinal chemistry and materials science.

References

-

Fisher Scientific. SAFETY DATA SHEET - Bromocyclohexane. [Link]

-

PubChem. G-1 ethanone compound. [Link]

-

Labcompare. This compound from Aladdin Scientific Corporation. [Link]

-

PubChem. 1-(4-Methyl-3-cyclohexen-1-yl)-ethanone, (R)-. [Link]

-

PubChem. 1-[(1S)-Cyclohex-3-en-1-yl]ethanone. [Link]

-

PubChem. 4-Bromocyclohex-3-ene-1-carboxylic acid. [Link]

-

IJARSCT. Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). [Link]

- Google Patents.

-

The Good Scents Company. 1-(4-methyl-3-cyclohexen-1-yl) ethanone. [Link]

Sources

The Bivalent Reactivity of 1-(4-Bromocyclohex-3-en-1-yl)ethanone: A Technical Guide for Synthetic Strategists

Introduction: A Bifunctional Scaffold for Complex Synthesis

1-(4-Bromocyclohex-3-en-1-yl)ethanone is a compelling bifunctional molecule that serves as a versatile building block in modern organic synthesis.[1] Its structure, featuring a vinyl bromide moiety and a ketone within a cyclohexene ring, presents two distinct and chemoselectively addressable reactive centers. This duality allows for a programmed, stepwise elaboration of the molecular framework, making it a valuable precursor for the synthesis of complex carbocycles and natural product analogs.[1]

This technical guide provides an in-depth exploration of the reactivity profile of this compound. We will dissect the reactivity at both the carbon-bromine bond and the carbonyl group, offering insights into the mechanistic underpinnings of these transformations and providing field-proven, representative protocols for key reactions. For drug development professionals and researchers, understanding the nuanced reactivity of this scaffold is paramount to unlocking its full potential in the construction of novel molecular architectures.

Molecular and Physicochemical Properties

| Parameter | Value |

| CAS Registry Number | 651358-93-9 |

| Molecular Formula | C₈H₁₁BrO |

| Molecular Weight | 203.08 g/mol |

| IUPAC Name | This compound |

| Appearance | Colorless to pale yellow liquid or crystalline solid |

| Solubility | Moderately soluble in common organic solvents (e.g., dichloromethane, chloroform, tetrahydrofuran); limited solubility in water.[1] |

The electronic properties of the molecule are dictated by the interplay between the electronegative bromine atom, which inductively withdraws electron density, and the carbonyl group, which exhibits both inductive and resonance effects.[1] The allylic position of the bromine atom to the double bond enhances its reactivity as a leaving group in nucleophilic substitution reactions.[1]

Synthesis of the Core Scaffold: A Stepwise Approach

The synthesis of this compound is typically achieved through a multi-step sequence commencing from a simple cyclohexene precursor. A common strategy involves a controlled bromination to introduce the vinyl bromide functionality, followed by the installation of the acetyl group.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds by reacting an organoboron compound with a halide in the presence of a palladium catalyst and a base. [2][3]This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

Representative Protocol for Suzuki-Miyaura Coupling (Analogous System):

-

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

K₂CO₃ (2.0 equiv)

-

Toluene/Ethanol/Water (4:1:1 mixture)

-

-

Procedure:

-

To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.

-

Evacuate and backfill the flask with argon three times.

-

Add the solvent mixture via syringe.

-

Add Pd(PPh₃)₄ to the flask.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Causality of Experimental Choices: The use of a phosphine-ligated palladium catalyst, such as Pd(PPh₃)₄, is crucial for the oxidative addition step. The base (K₂CO₃) is necessary to activate the boronic acid for transmetalation. A mixed solvent system ensures the solubility of both the organic and inorganic reagents.

The Heck reaction facilitates the coupling of a vinyl or aryl halide with an alkene to form a substituted alkene. [4]This reaction is particularly useful for extending carbon chains and creating conjugated systems.

Representative Protocol for Heck Reaction (Analogous System):

-

Materials:

-

This compound (1.0 equiv)

-

Alkene (e.g., styrene) (1.5 equiv)

-

Pd(OAc)₂ (0.02 equiv)

-

P(o-tolyl)₃ (0.04 equiv)

-

Triethylamine (Et₃N) (1.5 equiv)

-

Acetonitrile

-

-

Procedure:

-

In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tolyl)₃.

-

Evacuate and backfill the tube with argon.

-

Add acetonitrile, the alkene, and triethylamine.

-

Seal the tube and heat to 100 °C for 16 hours.

-

After cooling, filter the reaction mixture through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

-

Causality of Experimental Choices: Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species. The phosphine ligand stabilizes the palladium catalyst and modulates its reactivity. Triethylamine acts as a base to neutralize the HBr generated during the reaction.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. [2] Representative Protocol for Sonogashira Coupling (Analogous System):

-

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Pd(PPh₃)₂Cl₂ (0.03 equiv)

-

CuI (0.06 equiv)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

-

-

Procedure:

-

To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill with argon.

-

Add THF and triethylamine.

-

Add the terminal alkyne dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Filter the reaction mixture and concentrate the filtrate.

-

Purify the crude product by column chromatography.

-

Causality of Experimental Choices: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) iodide co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. Triethylamine serves as both the base and a solvent.

Reactivity Profile II: Transformations at the Ketone Carbonyl

The ketone functionality in this compound is susceptible to a wide range of nucleophilic additions and related transformations, providing a second orthogonal site for molecular elaboration.

Reduction to the Corresponding Alcohol

The reduction of the ketone to a secondary alcohol is a fundamental transformation that can be readily achieved using hydride-donating reagents such as sodium borohydride (NaBH₄).

Representative Protocol for Ketone Reduction:

-

Materials:

-

This compound (1.0 equiv)

-

Sodium borohydride (NaBH₄) (1.5 equiv)

-

Methanol

-

Dichloromethane

-

Saturated aqueous NH₄Cl solution

-

-

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add NaBH₄ portion-wise over 15 minutes.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the resulting alcohol by column chromatography if necessary.

-

Causality of Experimental Choices: Sodium borohydride is a mild and selective reducing agent for ketones and aldehydes. Methanol serves as a protic solvent to protonate the initially formed alkoxide. The reaction is performed at low temperature to control the reaction rate and minimize side reactions.

Caption: Workflow for the reduction of the ketone functionality.

Wittig Reaction: Olefination of the Carbonyl

The Wittig reaction provides a powerful method for the conversion of ketones to alkenes by reacting them with a phosphorus ylide. [5]This reaction is highly valuable for the stereoselective synthesis of alkenes.

Representative Protocol for Wittig Reaction (Analogous System):

-

Materials:

-

This compound (1.0 equiv)

-

Methyltriphenylphosphonium bromide (1.2 equiv)

-

n-Butyllithium (n-BuLi) (1.1 equiv) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

To a flame-dried Schlenk flask under argon, add methyltriphenylphosphonium bromide and anhydrous THF.

-

Cool the suspension to 0 °C and add n-BuLi dropwise.

-

Stir the resulting orange-red solution at room temperature for 1 hour to form the ylide.

-

Cool the ylide solution to -78 °C.

-

Add a solution of this compound in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract with diethyl ether (3 x 25 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by column chromatography to isolate the desired alkene.

-